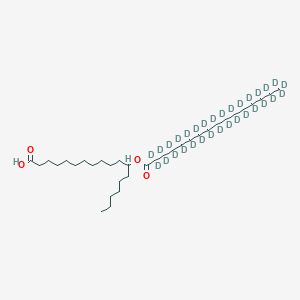![molecular formula C25H23BBrO2P B8050330 [(3-Boronophenyl)methyl]triphenyl-phosphonium,monobromide](/img/structure/B8050330.png)
[(3-Boronophenyl)methyl]triphenyl-phosphonium,monobromide
Übersicht
Beschreibung
[(3-Boronophenyl)methyl]triphenyl-phosphonium,monobromide is a useful research compound. Its molecular formula is C25H23BBrO2P and its molecular weight is 477.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(3-Boronophenyl)methyl]triphenyl-phosphonium,monobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3-Boronophenyl)methyl]triphenyl-phosphonium,monobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Halogen-Carrier in the Bromination of Organic Compounds : Poly(methyl methacrylate) resin-bound triphenylphosphonium perbromide, a compound related to [(3-Boronophenyl)methyl]triphenyl-phosphonium, monobromide, has been used effectively as a halogen-carrier in the bromination of alkenes, carbonyl compounds, and arenes under mild conditions. This method offers excellent yields and simplicity, with the added advantage of regenerating the polymeric by-product for reuse (Hassanein, Akelah, Selim, & El Hamshary, 1989).
Synthesis and Cytotoxicity Studies : Boronated triaryl and tetraaryl phosphonium salts, including compounds similar to [(3-Boronophenyl)methyl]triphenyl-phosphonium, monobromide, have been synthesized and analyzed for their cytotoxicities and boron uptake in vitro using human glioblastoma and canine kidney tubule cells. These compounds have potential applications in medicinal chemistry, particularly in targeting cancer cells (Morrison et al., 2010).
Synthesis and Structural Characterization : The synthesis and structural characterization of phosphonium salts, including ones structurally related to [(3-Boronophenyl)methyl]triphenyl-phosphonium, monobromide, have been conducted. These studies provide insights into the crystal packing structures and the potential use of these compounds in various chemical transformations (Nokhbeh et al., 2021).
Deep Eutectic Solvents : Phosphonium salts, including methyl triphenyl phosphonium bromide, have been used to synthesize deep eutectic solvents (DESs) with a range of physical properties. These DESs have applications in industrial processes due to their diverse physical properties (Alomar et al., 2013).
Radical Promoted Cationic Polymerization : Allylic triphenyl phosphonium salts have been studied as initiators or co-initiators for the cationic polymerization of oxiranes and vinyl monomers. These studies contribute to the field of polymer chemistry (Atmaca, Kayihan, & Yagcı, 1995).
Phosphonium Salts in Organic Synthesis : Phosphonium salts have been explored for their applications in organic synthesis, including the synthesis of chiral β-aminophosphine oxides and their transformation to phosphine oxides, showcasing their versatility in synthetic chemistry (Booth, Lawrence, & Rashid, 1997).
SO2 Absorption in Flue Gas : Phosphonium-based deep eutectic solvents have been studied for their efficiency in absorbing low-concentration SO2 from flue gas. These findings are significant for environmental applications, particularly in industrial flue gas desulfurization (Zhao et al., 2021).
Eigenschaften
IUPAC Name |
(3-boronophenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BO2P.BrH/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,27-28H,20H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNRROALFUZCBO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BBrO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Boronophenyl)methyl]triphenyl-phosphonium,monobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid](/img/structure/B8050265.png)
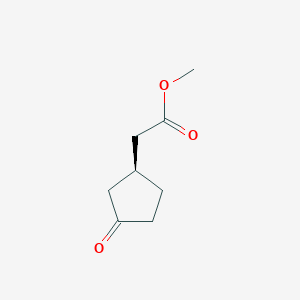
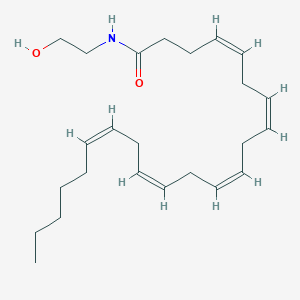
![(1R,3S,5R)-4-[(Z)-7-(dimethylamino)hept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol](/img/structure/B8050277.png)
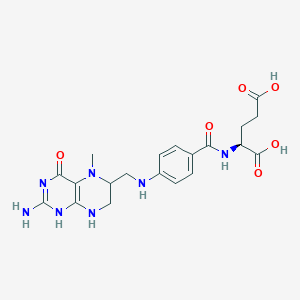
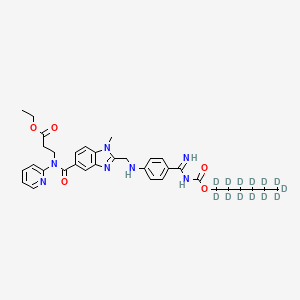
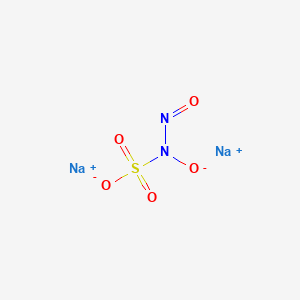
![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B8050310.png)
![Cyclopentaneheptanoic acid,3-hydroxy-2-[(1E,4S)-4-hydroxy-4-(1-propylcyclobutyl)-1-butenyl]-5-oxo-,methyl ester, (1R,2R,3R)-](/img/structure/B8050312.png)
![(E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-one](/img/structure/B8050329.png)
